molecular formula C7H11N3O B1412836 (R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile CAS No. 2165668-69-7

(R)-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile

Cat. No.: B1412836
CAS No.: 2165668-69-7
M. Wt: 153.18 g/mol
InChI Key: XDOMURQNGATABE-ZCFIWIBFSA-N
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Description

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol. This compound is notable for its applications in various fields of scientific research, including synthetic and medicinal chemistry, peptide synthesis, and polymer science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with aminoacetyl compounds under controlled conditions. One common method involves the use of α-amino acids as starting materials, which are then subjected to ring-opening polymerization of α-amino acid N-carboxyanhydrides. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile may involve large-scale synthesis using similar methods as described above, but with optimization for higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile, such as oxo derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Synthetic and Medicinal Chemistry: It is used as a building block for the synthesis of α-amino ketones, which are important in drug development.

    Peptide Synthesis: The compound is used in the synthesis of polypeptides and their hybrids through ring-opening polymerization.

    Polymer Science: It is utilized in the synthesis of polypeptides that have applications in biomedical fields.

    Life Sciences: The compound is used in the study of peptides that regulate metabolism and mediate pain signals.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a nitrile group.

    Glycyl-D-alanine: Another similar compound used in peptide synthesis.

Uniqueness

®-1-(2-Aminoacetyl)-pyrrolidine-2-carbonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic and medicinal chemistry. Its ability to form stable polypeptides and its applications in drug development further highlight its importance in scientific research.

Properties

IUPAC Name

(2R)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOMURQNGATABE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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